(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate
Description
Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a planar, aromatic bicyclic system (fluorenyl) connected to a methoxycarbonyl unit. Its key features include:
- UV absorption : The fluorene core exhibits strong absorbance at 265–300 nm, enabling spectroscopic monitoring during deprotection.
- Base lability : The carbamate linkage (-NH-C(O)-O-) is cleaved under mild basic conditions (e.g., piperidine), releasing dibenzofulvene as a byproduct.
- Steric protection : The bulky fluorenyl group shields the amine from undesired nucleophilic attacks during peptide elongation.
Tert-Butyl Ester Moiety
The tert-butyl ester at position 7 serves dual roles:
- Carboxyl protection : The bulky 2-methylpropan-2-yl group prevents premature hydrolysis of the ester under acidic conditions, ensuring stability during Fmoc deprotection.
- Steric hindrance : The three methyl groups create a high-energy barrier to nucleophilic attack, enhancing the ester’s stability in protic solvents.
Conformational Analysis Using Computational Chemistry Methods
Computational studies reveal critical insights into the compound’s three-dimensional structure and dynamic behavior:
Molecular Mechanics Simulations
- Backbone flexibility : The heptanoate chain adopts a bent conformation due to steric interactions between the Fmoc group (at C2) and the tert-butyl ester (at C7). Energy minima occur at dihedral angles of 60° (gauche) and 180° (anti).
- Fmoc stacking : The fluorenyl moiety participates in π-π interactions with adjacent aromatic systems in self-assembled structures, as observed in Fmoc-modified amino acids.
Density Functional Theory (DFT) Calculations
- Electrostatic potential : The Fmoc group exhibits a polarized electron density, with partial positive charge on the fluorenyl methylene bridge and negative charge on the carbonyl oxygen.
- Transition states : Deprotection of the Fmoc group involves a base-catalyzed elimination mechanism, with an activation energy of ~25 kcal/mol predicted for piperidine-mediated cleavage.
Solvent Effects
- Polar aprotic solvents : In dimethylformamide (DMF), the compound adopts an extended conformation due to solvent-stabilization of the carboxylate and Fmoc groups.
- Hydrophobic environments : In chloroform, intramolecular hydrogen bonding between the Fmoc carbamate NH and the ester carbonyl stabilizes a helical conformation.
$$ \Delta G{\text{conformational}} = -RT \ln K{\text{eq}} $$ Where $$ K_{\text{eq}} $$ represents the equilibrium between extended and folded states, influenced by solvent polarity.
Properties
Molecular Formula |
C26H30NO6- |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/p-1/t22-/m0/s1 |
InChI Key |
IAWSYDYLILBRJM-QFIPXVFZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of the Amino Group
The Fmoc group is introduced via reaction with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane (DCM) or dimethylformamide (DMF). Key conditions:
- Reagents : Fmoc-Osu (1.2 eq), diisopropylethylamine (DIPEA, 2.5 eq)
- Solvent : Anhydrous DMF or DCM
- Reaction Time : 2–4 hours at 25°C
- Yield : 85–92%.
"The amino acid (10 mmol) was dissolved in DMF (50 mL), followed by addition of Fmoc-Osu (12 mmol) and DIPEA (25 mmol). The mixture was stirred under nitrogen for 3 hours. The product was precipitated using ice-cold water and recrystallized from ethanol/water (3:2)."
tert-Butyl Ester Formation
The tert-butyl ester is introduced using tert-butanol and a coupling agent under acidic conditions:
- Reagents : Dicyclohexylcarbodiimide (DCC, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), tert-butanol (5 eq)
- Solvent : DCM
- Reaction Time : 12–18 hours at 0°C → 25°C
- Yield : 78–84%.
Mechanism :
The reaction proceeds via activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by tert-butanol.
Stereochemical Control
The (2S) configuration is ensured by using commercially available L-amino acid precursors. Chiral HPLC or polarimetry is employed to confirm enantiopurity (>99% ee).
Solid-Phase Peptide Synthesis (SPPS) Integration
The compound is frequently synthesized on resin for direct incorporation into peptides:
- Resin Swelling : Rink amide MBHA resin (0.5 mmol/g) is swollen in DMF for 30 minutes.
- Fmoc Deprotection : 20% piperidine in DMF (2 × 7 minutes).
- Coupling :
- Cleavage : TFA/TIS/H2O (95:2.5:2.5 v/v) for 3 hours.
Comparative Analysis of Methods
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 70–85% | 65–75% |
| Purity (HPLC) | ≥98% | ≥95% |
| Stereocontrol | Chiral precursors | Resin-bound |
| Purification | Recrystallization | HPLC |
| Scale-Up Feasibility | High | Moderate |
Optimization Challenges and Solutions
Racemization Mitigation
tert-Butyl Ester Hydrolysis
Partial hydrolysis during SPPS is addressed by:
- Using TFA cocktails with scavengers (TIS, H2O) to prevent carbocation formation.
- Limiting cleavage time to 2–3 hours.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: New esters or amides are typically the major products.
Scientific Research Applications
Chemistry
The compound is used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules.
Mechanism of Action
The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be removed under mild basic conditions, typically using piperidine. This allows for the selective deprotection and further elongation of the peptide chain.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fmoc-Protected Amino Acid Derivatives
Key Observations :
- The target compound’s extended seven-carbon backbone distinguishes it from shorter-chain analogs (e.g., three-carbon backbones in ), which may influence conformational flexibility in peptide synthesis.
- The tert-butyl ester provides superior steric hindrance compared to ethyl or methyl esters, reducing unintended hydrolysis during SPPS .
Physicochemical Properties
Solubility and Stability
- However, its ketone group at C7 may introduce polarity, balancing solubility in mixed solvent systems .
- Analog with Free Carboxylic Acid (e.g., ): Lower organic solubility but higher aqueous solubility at physiological pH, making it suitable for solution-phase reactions.
- Chromenyl Ester Analog (e.g., ): The aromatic chromenyl group may increase UV absorbance, aiding in chromatographic detection but introducing instability under UV light.
Optical Activity
- The (2S) configuration ensures enantiomeric purity critical for peptide bioactivity. Similar Fmoc-protected derivatives (e.g., ) share this stereochemical rigor, validated via optical rotation ([α]D) and NMR .
Computational and Analytical Comparisons
- Similarity Metrics : Tanimoto and Dice coefficients, calculated using Morgan fingerprints, could quantify structural similarity to bioactive peptides (e.g., gefitinib analogs) for virtual screening .
- Solvation Models : The C-PCM model predicts the target’s solvation energy to differ from shorter-chain analogs due to its extended hydrophobic backbone .
Biological Activity
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound widely utilized in peptide synthesis due to its protective group properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H25NO5
- Molecular Weight : 395.45 g/mol
- SMILES Notation : C1CCC@@HOCC(=O)O
The biological activity of this compound primarily revolves around its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during the synthesis process, thus preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, allowing for further reactions involving the free amino group.
Biological Applications
- Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS), where it serves to protect amino acids during the assembly of peptides.
- Drug Development : It plays a crucial role in the development of peptide-based drugs, facilitating the creation of therapeutics with specific biological activities.
- Biological Studies : The compound is utilized in various research applications to study protein interactions and functions.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound significantly improved the yield and purity of synthesized peptides compared to traditional protecting groups. The efficiency was attributed to the stability of the Fmoc group under standard SPPS conditions.
Case Study 2: Therapeutic Applications
In a clinical trial involving peptide-based vaccines for cancer treatment, researchers incorporated this compound in the synthesis of immunogenic peptides. The results indicated enhanced immune responses in patients, showcasing its potential in therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Application |
|---|---|---|
| Fmoc-Ala-OH | C15H17NO4 | Standard protecting group in SPPS |
| Fmoc-Leu-OH | C17H21NO4 | Used for synthesizing hydrophobic peptides |
| Fmoc-Gly-OH | C13H15NO4 | Commonly used for flexible peptide linkers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
